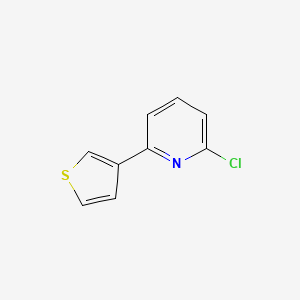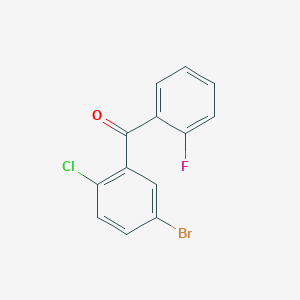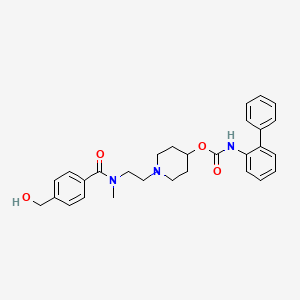
Menaquinone-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menaquinone-4-carboxylic Acid is a derivative of menaquinone, which is a type of vitamin K2 Menaquinones are essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Menaquinone-4-carboxylic Acid can be synthesized through several methods. One common approach involves the carboxylation of menaquinone-4. This process typically requires the use of a Grignard reagent followed by carboxylation . Another method involves the hydrolysis of nitriles to form carboxylic acids .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific bacterial strains. These bacteria are capable of converting precursors into the desired compound through a series of enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions
Menaquinone-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Acid chlorides and anhydrides are used in substitution reactions.
Major Products
The major products formed from these reactions include hydroquinone derivatives, esters, and other substituted compounds .
Aplicaciones Científicas De Investigación
Menaquinone-4-carboxylic Acid has a wide range of scientific research applications:
Mecanismo De Acción
Menaquinone-4-carboxylic Acid exerts its effects by participating in electron transport chains and acting as a cofactor for various enzymes. Additionally, it exhibits anti-inflammatory activity by suppressing the NF-κB pathway and has an inhibitory effect on arteriosclerosis .
Comparación Con Compuestos Similares
Similar Compounds
Menaquinone-7: Another form of vitamin K2 with a longer isoprene side chain.
Menaquinone-9: Similar to Menaquinone-4 but with a longer side chain.
Phylloquinone (Vitamin K1): A different form of vitamin K found in green plants.
Uniqueness
Menaquinone-4-carboxylic Acid is unique due to its specific binding affinity to the PXR receptor and its distinct role in regulating gene transcription related to bone metabolism . Its shorter isoprene side chain compared to other menaquinones also influences its bioavailability and physiological effects .
Propiedades
Fórmula molecular |
C31H38O4 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
(2E,6E,10E,14E)-2,6,10,14-tetramethyl-16-(3-methyl-1,4-dioxonaphthalen-2-yl)hexadeca-2,6,10,14-tetraenoic acid |
InChI |
InChI=1S/C31H38O4/c1-21(11-8-12-22(2)15-10-16-24(4)31(34)35)13-9-14-23(3)19-20-26-25(5)29(32)27-17-6-7-18-28(27)30(26)33/h6-7,12-13,16-19H,8-11,14-15,20H2,1-5H3,(H,34,35)/b21-13+,22-12+,23-19+,24-16+ |
Clave InChI |
UYLKJIDCJOUGLL-ZGAULBRSSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)



